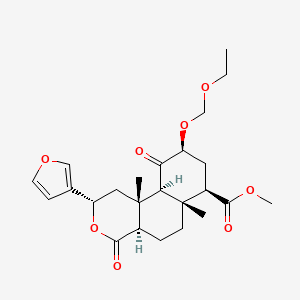

salvinorin B ethoxymethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H32O8 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 |

InChI Key |

ICVTXAUKIHJDGV-WFOQEEKOSA-N |

Isomeric SMILES |

CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

Canonical SMILES |

CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Salvinorin B Ethoxymethyl Ether (EOM-SalB): A Technical Guide to its Kappa-Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin B ethoxymethyl ether (EOM-SalB) is a semi-synthetic analog of the naturally occurring neoclerodane diterpene Salvinorin A, the primary psychoactive component of Salvia divinorum. EOM-SalB has emerged as a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike traditional opioid alkaloids, salvinorins lack a basic nitrogen atom, making them a unique class of opioid receptor modulators.[3][4] The modification at the C-2 position, replacing the acetate (B1210297) group of Salvinorin A with an ethoxymethyl ether group on the Salvinorin B core, results in enhanced metabolic stability, increased potency, and a longer duration of action compared to its parent compound.[5][6]

This technical guide provides an in-depth overview of the KOR selectivity of EOM-SalB, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The exceptional potency and selectivity of EOM-SalB for the KOR, coupled with a G-protein biased signaling profile, positions it as a valuable research tool and a potential lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, including pain, addiction, and depression.[5][7]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of EOM-SalB in comparison to Salvinorin A and the prototypical KOR agonist U50,488H. The data highlights the superior potency and selectivity of EOM-SalB for the kappa-opioid receptor.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, %) | Reference |

| EOM-SalB | KOR | 0.32 | [35S]GTPγS | 0.14 | Full Agonist | [1] |

| MOR | >1000 | [8] | ||||

| DOR | >1000 | [8] | ||||

| Salvinorin A | KOR | 1.3 - 7.4 | [35S]GTPγS | 4.5 | 100 | [8][9] |

| MOR | >1000 | [9] | ||||

| DOR | >1000 | [9] | ||||

| U50,488H | KOR | 1.4 - 2.7 | [35S]GTPγS | 3.4 - 10.6 | 100 | [8][9] |

| MOR | >1000 | |||||

| DOR | >1000 |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Synthesis of this compound (EOM-SalB)

This protocol is based on the methods described by Munro et al. (2008).[2]

-

Starting Material: Salvinorin B is obtained by the deacetylation of Salvinorin A, which is extracted from dried Salvia divinorum leaves.

-

Reaction Setup: Dissolve Salvinorin B (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (5 equivalents) followed by the dropwise addition of chloromethyl ethyl ether (EOM-Cl) (5 equivalents).

-

Reaction Conditions: Stir the resulting white slurry at room temperature for 24 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M aqueous HCl (three times), water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield EOM-SalB as an amorphous white solid.

Radioligand Competition Binding Assay

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to opioid receptors.

-

Membrane Preparation: Utilize cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptor.

-

Assay Buffer: Prepare a binding buffer, typically 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a specific radioligand (e.g., [3H]diprenorphine for KOR), and varying concentrations of the unlabeled competitor ligand (EOM-SalB).

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of EOM-SalB that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins coupled to the KOR upon agonist binding.

-

Membrane Preparation: Use membranes from CHO cells stably expressing the hKOR.

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg of protein), saponin (B1150181) (10 µg/ml), GDP (10 µM), and varying concentrations of EOM-SalB.

-

Initiation of Reaction: Initiate the reaction by adding [35S]GTPγS (0.05-0.1 nM).

-

Incubation: Incubate the plates at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [35S]GTPγS using a liquid scintillation counter.

-

Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the EOM-SalB concentration and determine the EC50 (potency) and Emax (efficacy) values using non-linear regression.

cAMP Accumulation Assay

This assay determines the effect of KOR activation on adenylyl cyclase activity.

-

Cell Culture: Use CHO cells stably expressing the hKOR.

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

-

Add varying concentrations of EOM-SalB to the cells.

-

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The activation of the Gi/o-coupled KOR by EOM-SalB will lead to an inhibition of forskolin-stimulated cAMP accumulation. Determine the EC50 for this inhibition by non-linear regression analysis.

Visualizations

Experimental Workflow for KOR Selectivity Determination

Caption: Experimental workflow for the synthesis and pharmacological evaluation of EOM-SalB.

KOR Signaling Pathway Activated by EOM-SalB

Caption: Gi/o-coupled signaling pathway of the kappa-opioid receptor activated by EOM-SalB.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Salvinorin B Ethoxymethyl Ether: A Technical Guide

Abstract

Salvinorin B ethoxymethyl ether (EOM-SalB) is a potent, selective, and semi-synthetic kappa-opioid receptor (KOR) agonist derived from Salvinorin A, the primary psychoactive component of Salvia divinorum. Engineered for enhanced metabolic stability and a longer duration of action, EOM-SalB presents a significant improvement over its natural precursor. This document provides a comprehensive overview of the pharmacology of EOM-SalB, detailing its mechanism of action, pharmacodynamic properties, in vivo effects, and relevant experimental protocols. Notably, EOM-SalB exhibits a G-protein signaling bias, a characteristic correlated with a reduction in the adverse side effects typically associated with KOR agonists, such as sedation and dysphoria. This profile makes EOM-SalB a promising candidate for therapeutic development in areas including pain management, addiction, and neurodegenerative diseases like multiple sclerosis.

Introduction

Salvinorin A is a naturally occurring neoclerodane diterpene recognized as a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike most opioids, it is not an alkaloid.[3] Despite its potent activity, the therapeutic potential of Salvinorin A is limited by its short in vivo half-life, which is primarily due to rapid hydrolysis of the C-2 acetate (B1210297) ester by plasma esterases into its inactive metabolite, Salvinorin B.[2][3][4]

To address these limitations, synthetic derivatives have been developed. This compound (EOM-SalB) is a semi-synthetic analog in which the labile ester group at the C-2 position is replaced with a more stable ether linkage.[2][5][6] This structural modification results in a compound with significantly increased metabolic stability, binding affinity, and potency at the KOR compared to Salvinorin A.[5][7]

Pharmacodynamics

Mechanism of Action & Receptor Binding

EOM-SalB exerts its pharmacological effects as a potent and selective agonist at the kappa-opioid receptor.[5][8] The substitution of the C-2 acetate group with an ethoxymethyl ether moiety significantly enhances its binding affinity (lower Ki) and functional potency (lower EC50) at the KOR.[9][10] EOM-SalB is among the most potent and selective KOR agonists reported to date.[10][11]

Quantitative In Vitro Data

The following table summarizes the in vitro binding affinities and functional potencies of EOM-SalB in comparison to Salvinorin A and the prototypical KOR agonist, U50,488H.

| Compound | Binding Affinity (Ki, nM) at KOR | Functional Potency (EC50, nM) in [³⁵S]GTPγS Assay | Functional Potency (EC50, nM) in cAMP Assay | Functional Potency (EC50, nM) in β-arrestin Assay |

| EOM-SalB | 0.32 - 0.60[6][9] | 0.14[9] | 0.20 | 1.10 |

| Salvinorin A | 1.3 - 7.40[4][9] | 4.5[9][12] | 1.00 | 1.90 |

| U50,488H | ~2.7[4] | 3.4[12] | 0.70 | 0.80 |

Data compiled from multiple sources; assay conditions may vary between studies.[4][5][9][12]

Signaling Pathway Bias

The kappa-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding can initiate downstream signaling through two primary pathways: the G-protein pathway and the β-arrestin pathway.[5] Many of the adverse side effects associated with KOR agonists, such as sedation, aversion, and dysphoria, are thought to be mediated by the β-arrestin signaling cascade.[5][13]

EOM-SalB has been shown to be a G-protein biased agonist.[5][7][14] This means it preferentially activates the G-protein signaling pathway over the β-arrestin recruitment pathway. This bias is a key feature that may contribute to its improved side-effect profile observed in preclinical studies.[5][15] The bias factor for EOM-SalB toward the G-protein pathway has been calculated at 2.53 relative to U50,488H.[5]

Pharmacokinetics & Metabolism

A primary advantage of EOM-SalB over Salvinorin A is its enhanced metabolic stability. The ester bond at the C-2 position of Salvinorin A is susceptible to rapid hydrolysis by carboxylesterases in the blood.[3] The ether bond in EOM-SalB is significantly more resistant to this metabolic breakdown, leading to a longer duration of action.[2][12] While Salvinorin A has a duration of action of less than 30 minutes, EOM-SalB's effects can last for 2-3 hours.[6] This improved stability is also reflected in higher sustained brain concentrations following administration.[15]

Preclinical In Vivo Effects

EOM-SalB has demonstrated a range of therapeutic effects in animal models, often with an improved side-effect profile compared to other KOR agonists.

| Effect | Animal Model | Doses | Key Findings | Reference |

| Remyelination | Mouse (EAE Model of MS) | 0.1 - 0.3 mg/kg | Dose-dependently decreased disease severity, increased recovery, and enhanced myelin levels. Effect was KOR-dependent. | [5][14] |

| Remyelination | Mouse (Cuprizone Model) | 0.3 mg/kg | Increased the number of mature oligodendrocytes and myelinated axons, and increased myelin thickness. | [5][7][14] |

| Locomotor Activity | Rat | Not specified | Did not cause sedation in spontaneous locomotor activity tests. | [5] |

| Anxiety | Rat | Not specified | Did not cause anxiety in the elevated plus-maze test. | [5] |

| Anti-Cocaine Properties | Rodent | 0.1 - 0.3 mg/kg | Potently reduces cocaine-seeking behavior with fewer side effects. | [2][15] |

| Discriminative Stimulus | Rat | Not specified | Fully substituted for Salvinorin A, indicating similar interoceptive stimulus effects, but with greater potency. | [1][16] |

Experimental Protocols

Synthesis of EOM-SalB

EOM-SalB is prepared via a semi-synthetic route starting from Salvinorin A, which is first deacetylated to Salvinorin B. Salvinorin B is then etherified at the C-2 position.

A typical protocol involves stirring Salvinorin B in dry DMF with a non-nucleophilic base such as N,N-Diisopropylethylamine (i-Pr₂NEt) and ethoxymethyl chloride (EtOCH₂Cl) at room temperature.[10] The final product is then purified using techniques like flash column chromatography (FCC) or high-performance liquid chromatography (HPLC).[5][8][10]

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.

-

Preparation : Membranes are prepared from cells stably expressing the human kappa-opioid receptor (hKOPR), for example, CHO-K1 or HEK293 cells.[4][12]

-

Incubation : A constant concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine) is incubated with the cell membranes.[4][12]

-

Competition : The incubation is performed in the presence of varying concentrations of the unlabeled test compound (EOM-SalB).

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of a non-radioactive ligand like naloxone.[12]

[³⁵S]GTPγS Binding Assay (for EC50 and Efficacy Determination)

This functional assay measures G-protein activation following receptor agonism.

-

Preparation : As with the binding assay, membranes from cells expressing hKOPR are used.[12][17]

-

Incubation : Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the agonist (EOM-SalB).

-

Reaction : Agonist binding to the KOR promotes the exchange of GDP for GTP on the Gα subunit. The G-protein binds the radiolabeled [³⁵S]GTPγS.

-

Termination & Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration.

-

Quantification : Radioactivity is measured by liquid scintillation counting.

-

Analysis : Data are analyzed using non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect), which indicates the potency and efficacy of the agonist, respectively.[4]

Cellular Functional Assays (cAMP and β-Arrestin)

-

cAMP Inhibition Assay : The KOR couples to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Assays like the HitHunter™ cAMP assay are used.[5] Cells expressing KOR are stimulated with forskolin (B1673556) (to increase cAMP) in the presence of various concentrations of EOM-SalB. The inhibition of cAMP production is then quantified, typically using a competitive immunoassay format.[5]

-

β-Arrestin Recruitment Assay : This assay measures the recruitment of β-arrestin to the activated KOR. Assays like the PathHunter™ β-arrestin assay are employed.[5] This system uses enzyme fragment complementation. Upon agonist binding and receptor activation, β-arrestin fused to one enzyme fragment is recruited to the KOR, which is fused to the other fragment. This interaction forms an active enzyme, generating a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[5]

Conclusion

This compound represents a significant advancement in the development of kappa-opioid receptor agonists. By replacing the metabolically vulnerable C-2 ester of Salvinorin A with a stable ether group, EOM-SalB achieves enhanced potency, a longer duration of action, and improved pharmacokinetic properties.[5][6] Crucially, its G-protein signaling bias offers the potential to separate the therapeutic benefits of KOR activation from the adverse side effects that have hindered the clinical development of previous KOR agonists.[5][13] Preclinical data strongly support its potential as a therapeutic agent for multiple sclerosis, pain, and substance use disorders, making EOM-SalB a valuable lead compound for future drug development.[2][5][8][14]

References

- 1. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]

- 17. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Salvinorin B Ethoxymethyl Ether and Salvinorin A: Potency, Efficacy, and Signaling Bias at the Kappa-Opioid Receptor

For Immediate Release

This technical guide provides a comprehensive comparison of the pharmacological properties of salvinorin B ethoxymethyl ether (EOM-SalB) and its naturally occurring precursor, salvinorin A. The document is intended for researchers, scientists, and drug development professionals engaged in the study of kappa-opioid receptor (KOR) agonists.

Salvinorin A, a potent, naturally occurring hallucinogen isolated from Salvia divinorum, is a selective and high-efficacy agonist at the KOR.[1][2] Its unique non-nitrogenous diterpene structure sets it apart from classic opioid compounds.[2] While a valuable research tool, the clinical development of salvinorin A has been hampered by its short in vivo half-life, likely due to rapid metabolism at the C-2 position.[3] This has led to the development of analogs such as EOM-SalB, which is synthesized by modifying the functional group at the C-2 position.[4][5][6] This modification results in a compound with increased metabolic stability and a longer duration of action in vivo.[7][8]

Comparative Potency and Efficacy

EOM-SalB exhibits significantly greater potency and, in some assays, higher efficacy compared to salvinorin A at the kappa-opioid receptor. The following tables summarize the quantitative data from in vitro and in vivo studies.

In Vitro Pharmacological Data

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of U-69,593) | Reference |

| Salvinorin A | 7.4 ± 0.7 | 40 ± 10 ([³⁵S]GTPγS) | Full Agonist | [3] |

| EOM-SalB | 3.1 ± 0.4 | 0.65 ± 0.17 ([³⁵S]GTPγS) | Full Agonist | [3] |

| Salvinorin A | - | - | - | |

| EOM-SalB | 0.32 | 0.14 ([³⁵S]GTPγS) | Full Agonist | [9][10] |

Table 1: Comparative in vitro potency and efficacy of Salvinorin A and EOM-SalB at the kappa-opioid receptor.

In Vivo Behavioral and Physiological Data

| Compound | Assay | Effective Dose | Outcome | Reference |

| Salvinorin A | Attenuation of cocaine-prime-induced reinstatement (rats) | 0.3 mg/kg | Attenuated reinstatement | [7] |

| EOM-SalB | Attenuation of drug-seeking (rats) | 0.1, 0.3 mg/kg (i.p.) | Dose-dependently attenuated drug-seeking | [3] |

| Salvinorin A | Forced Swim Test (rats) | 0.25–2 mg/kg (i.p.) | Decreased swimming, increased immobility | [7] |

| EOM-SalB | Forced Swim Test (rats) | 0.1 or 0.3 mg/kg (i.p.) | No effect on swimming behaviors | [3] |

| Salvinorin A | Hot water tail-withdrawal (mice) | ED50 = 2.1 mg/kg | Antinociceptive effect | [9] |

| EOM-SalB | Hot water tail-withdrawal (mice) | ED50 = 1.433 | Increased potency compared to Salvinorin A | [3] |

Table 2: Comparative in vivo effects of Salvinorin A and EOM-SalB.

Signaling Pathways and Biased Agonism

Activation of the KOR, a G protein-coupled receptor (GPCR), initiates downstream signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin pathway. There is growing interest in developing "biased agonists" that preferentially activate one pathway over the other, with the goal of separating therapeutic effects from adverse side effects.[7]

Recent studies indicate that EOM-SalB acts as a G protein-biased agonist at the KOR.[4][5] In cellular assays, EOM-SalB was more potent than both salvinorin A and the standard KOR agonist U50,488 in G protein signaling assays (inhibition of cAMP accumulation).[4][5] In contrast, salvinorin A did not display a significant bias.[3] The G protein bias of EOM-SalB is a promising characteristic, as it may be associated with a reduced incidence of KOR-mediated side effects such as dysphoria and sedation.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[³⁵S]GTPγS Binding Assay

This assay measures the functional activity of agonists at G protein-coupled receptors.

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor are prepared.

-

Reaction Mixture: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (salvinorin A or EOM-SalB).

-

Incubation: The reaction is carried out at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following agonist stimulation of Gi-coupled receptors like the KOR.

-

Cell Culture: CHO cells expressing the human KOR are cultured to confluence.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of varying concentrations of the test compound.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is analyzed to determine the IC50 of the agonist.

Conclusion

This compound is a potent and efficacious kappa-opioid receptor agonist with a longer duration of action and improved metabolic stability compared to salvinorin A.[4][5][7] Its G protein signaling bias suggests a potential for a more favorable side effect profile, making it a promising candidate for further preclinical and clinical investigation for the treatment of addiction, pain, and other CNS disorders.[3][4][5] The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field.

References

- 1. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]

- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound [smolecule.com]

- 7. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Salvinorin B Ethoxymethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Salvinorin B ethoxymethyl ether, a potent and selective kappa-opioid receptor (KOR) agonist. This compound is a semi-synthetic analog of the naturally occurring Salvinorin A, with enhanced metabolic stability and a longer duration of action, making it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics. This document details the complete synthetic route, starting from the deacetylation of Salvinorin A to yield Salvinorin B, followed by the etherification of the C-2 hydroxyl group to produce the target compound. Detailed experimental protocols, quantitative data, and visual representations of the chemical processes and relevant biological pathways are provided to facilitate replication and further investigation by the scientific community.

Introduction

Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective kappa-opioid receptor (KOR) agonist.[1][2] Its unique non-nitrogenous structure and powerful pharmacological effects have made it a subject of intense scientific interest. However, the therapeutic potential of Salvinorin A is limited by its short duration of action, likely due to the rapid in vivo hydrolysis of its C-2 acetate (B1210297) group to the less active metabolite, Salvinorin B.[1][2]

To overcome this limitation, researchers have developed semi-synthetic analogs with improved pharmacokinetic profiles. This compound (EOM-SalB) is one such analog, where the C-2 hydroxyl group of Salvinorin B is protected with an ethoxymethyl (EOM) ether. This modification not only prevents metabolic deactivation but also enhances the compound's potency and duration of action at the KOR.[2] This guide presents a detailed methodology for the synthesis of this compound from Salvinorin B.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process commencing from the readily available precursor, Salvinorin A.

Step 1: Deacetylation of Salvinorin A to Salvinorin B. The first step involves the removal of the acetyl group at the C-2 position of Salvinorin A to yield Salvinorin B.

Step 2: Etherification of Salvinorin B. The subsequent step is the protection of the newly exposed hydroxyl group at the C-2 position of Salvinorin B with an ethoxymethyl group to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Salvinorin B from Salvinorin A (Deacetylation)

This procedure outlines the hydrolysis of the acetate ester of Salvinorin A to produce Salvinorin B.

Materials and Reagents:

-

Salvinorin A

-

Methanol (B129727) (MeOH)

-

Potassium Carbonate (K₂CO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve Salvinorin A in methanol.

-

Add potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Salvinorin B as a white solid.

Step 2: Synthesis of this compound from Salvinorin B

This protocol details the protection of the C-2 hydroxyl group of Salvinorin B as an ethoxymethyl ether.

Materials and Reagents:

-

Salvinorin B

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diisopropylethylamine (DIPEA)

-

Ethoxymethyl chloride (EOM-Cl)

-

4-Dimethylaminopyridine (B28879) (DMAP) (catalytic amount)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve Salvinorin B in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Add diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Add ethoxymethyl chloride (EOM-Cl) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 15 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl and saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a light yellow solid. A reported yield for this reaction is 83.4%.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Salvinorin A | C₂₃H₂₈O₈ | 432.47 | Crystalline solid |

| Salvinorin B | C₂₁H₂₆O₇ | 390.43 | White solid |

| This compound | C₂₄H₃₂O₈ | 448.51 | Light yellow solid |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Deacetylation of Salvinorin A | K₂CO₃ | Methanol | Variable | Room Temp. | High |

| Etherification of Salvinorin B | EOM-Cl, DIPEA, DMAP | Dichloromethane | 15 hours | Room Temp. | 83.4 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Characteristic signals for the ethoxymethyl group: a singlet around 4.75 ppm (O-CH₂-O) and a quartet around 3.70 ppm (-O-CH₂-CH₃).[3] |

| ¹³C NMR | Diagnostic signals for the ethoxymethyl carbon atoms at approximately 94.2 ppm (O-CH₂-O), 65.1 ppm (-O-CH₂-CH₃), and 15.2 ppm (-O-CH₂-CH₃).[3] |

| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z 449.2, confirming the molecular formula C₂₄H₃₂O₈.[3] |

Table 4: Pharmacological Data

| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity |

| Salvinorin A | κ-Opioid Receptor | ~1.3 nM[2] | Potent, selective agonist[2] |

| Salvinorin B | κ-Opioid Receptor | ~2.95 µM[4] | Weak agonist[4] |

| This compound | κ-Opioid Receptor | More potent than Salvinorin A | Potent, selective agonist with enhanced metabolic stability[5] |

Visualizations

Chemical Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Kappa-Opioid Receptor Signaling Pathway

Caption: Simplified signaling cascade upon KOR activation by an agonist.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a valuable research tool in the field of opioid pharmacology. The procedures outlined, supported by comprehensive quantitative data and clear visualizations, are intended to enable researchers to reliably produce this compound for further investigation into its therapeutic potential. The enhanced stability and potency of this compound compared to its natural precursor highlight the importance of semi-synthetic modifications in drug discovery and development. Further studies on this and related analogs may lead to the development of novel analgesics, antidepressants, and treatments for addiction with improved clinical profiles.

References

- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties and structure of salvinorin B ethoxymethyl ether.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin B ethoxymethyl ether (EOM-SalB) is a semi-synthetic neoclerodane diterpene and a potent, selective kappa-opioid receptor (KOR) agonist. Derived from Salvinorin B, a natural product from Salvia divinorum, EOM-SalB exhibits enhanced metabolic stability and increased potency compared to its parent compounds, Salvinorin A and B.[1][2] Its unique pharmacological profile, characterized by G-protein biased agonism, has positioned it as a valuable research tool and a potential therapeutic candidate for various neurological and psychiatric disorders, including pain, depression, and substance abuse.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of this compound, complete with experimental protocols and pathway diagrams to facilitate further research and development.

Chemical Properties and Structure

This compound is a structurally complex molecule with the IUPAC name methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₈ | [1][2] |

| Molecular Weight | 448.5 g/mol | [1][2] |

| CAS Number | 1017524-76-3 | [4] |

| Appearance | Amorphous white solid | [5] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 1 mg/ml | [4] |

| SMILES | CCOC[O@H]1C--INVALID-LINK--[C@@]2(C)CC[C@H]3--INVALID-LINK--(C--INVALID-LINK--OC3=O)[C@]2(O1)=O | [4] |

| InChI | InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 | [1] |

The structure of this compound is characterized by a neoclerodane diterpene core, which it shares with other salvinorins. The key modification is the presence of an ethoxymethyl ether group at the C-2 position, which replaces the hydroxyl group of Salvinorin B. This modification is crucial for its enhanced pharmacological properties.

Synthesis

This compound is prepared via a semi-synthetic route starting from Salvinorin A, which is extracted from the leaves of Salvia divinorum. The general workflow involves the deacetylation of Salvinorin A to yield Salvinorin B, followed by the introduction of the ethoxymethyl ether group.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound from Salvinorin B is described below, based on published literature.[5]

Materials:

-

Salvinorin B

-

Dry N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (i-Pr₂NEt)

-

Chloromethyl ethyl ether (EtOCH₂Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

0.1 M aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for flash column chromatography (FCC)

Procedure:

-

Dissolve Salvinorin B (1 equivalent) in dry DMF under an argon atmosphere with gentle warming.

-

Add N,N-Diisopropylethylamine (5 equivalents) and chloromethyl ethyl ether (5.1 equivalents) to the solution.

-

Stir the resulting white slurry at room temperature for 24 hours.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 0.1 M aqueous HCl (3 times), water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 25-50% ethyl acetate in hexanes, followed by 20% methanol (B129727) in dichloromethane (B109758) to yield this compound as an amorphous white solid.[5]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][3] Its affinity for the KOR is significantly higher than that of Salvinorin A.

Receptor Binding and Functional Activity

The binding affinity and functional potency of this compound at the KOR have been determined through various in vitro assays.

| Assay | Parameter | Value | Reference |

| Radioligand Binding Assay | Kᵢ (hKOR) | 0.26 ± 0.04 nM | N/A |

| [³⁵S]GTPγS Functional Assay | EC₅₀ (hKOR) | 0.43 ± 0.09 nM | N/A |

| [³⁵S]GTPγS Functional Assay | Eₘₐₓ (hKOR) | 125 ± 5 % (relative to U-50,488H) | N/A |

Note: Specific values for Ki, EC50, and Emax can vary between studies and experimental conditions. The provided values are representative.

G-Protein Biased Agonism

A key feature of this compound's mechanism of action is its G-protein bias.[2] Upon binding to the KOR, it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. This is significant because the adverse effects commonly associated with KOR agonists, such as dysphoria and sedation, are thought to be mediated by β-arrestin signaling.[2] The G-protein biased agonism of EOM-SalB may therefore offer a therapeutic advantage by minimizing these side effects.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of this compound for the kappa-opioid receptor.

References

- 1. Buy this compound [smolecule.com]

- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Salvinorin B Ethoxymethyl Ether: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin B ethoxymethyl ether (EOM-SalB), a semi-synthetic analog of the potent naturally occurring kappa opioid receptor (KOR) agonist Salvinorin A, has emerged as a promising therapeutic candidate.[1] Its structural modifications, specifically the ethoxymethyl group at the C-2 position, confer an enhanced pharmacological profile, including increased binding affinity, metabolic stability, and a desirable G-protein signaling bias compared to its parent compound.[1][2] This technical guide provides an in-depth review of the existing literature on EOM-SalB, encompassing its synthesis, pharmacological properties, and preclinical findings. Quantitative data are summarized for comparative analysis, key experimental methodologies are detailed, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this novel compound.

Introduction

Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is a highly potent and selective KOR agonist.[1][3] However, its therapeutic development has been hampered by a short in vivo half-life and potential for undesirable side effects associated with β-arrestin pathway activation.[1][4] EOM-SalB was synthesized to address these limitations. By replacing the C-2 acetate (B1210297) of Salvinorin A with an ethoxymethyl ether group on the Salvinorin B core, researchers have created a molecule with improved potency and a signaling profile that favors the G-protein pathway, which is often associated with therapeutic effects, over the β-arrestin pathway, which has been linked to adverse effects.[1][5]

Synthesis

The synthesis of this compound is a semi-synthetic process starting from the natural product Salvinorin A.

General Synthetic Route

The process begins with the deacetylation of Salvinorin A to yield Salvinorin B.[6] Subsequently, the hydroxyl group at the C-2 position of Salvinorin B is etherified using ethoxymethyl chloride (EOM-Cl) in the presence of a base and a catalyst.[7]

Detailed Experimental Protocol

A representative synthesis protocol is as follows:

-

Deacetylation of Salvinorin A: Salvinorin A is treated with a mild base, such as sodium carbonate, to hydrolyze the acetate ester at the C-2 position, yielding Salvinorin B.[7]

-

Etherification of Salvinorin B:

-

Salvinorin B (0.5 mmol) is dissolved in dichloromethane (B109758) (CH2Cl2).[7]

-

Ethoxymethyl chloride (EOM-Cl, 2.0 equivalents) is added dropwise to the solution.[7]

-

N,N-Diisopropylethylamine (DIPEA, 2.1 equivalents) as a base and 4-Dimethylaminopyridine (DMAP, 0.25 equivalents) as a catalyst are added.[7]

-

The reaction mixture is stirred for 15 hours at room temperature.[7]

-

-

Workup and Purification:

-

The reaction mixture is diluted with approximately 25 mL of CH2Cl2.[7]

-

The solution is washed twice with 1M HCl and once with a saturated aqueous solution of NaCl.[7]

-

The organic layer is dried over sodium sulfate (B86663) (Na2SO4) and the solvent is evaporated under reduced pressure.[7]

-

The final product, EOM-SalB, is obtained as a light yellow substance with a reported yield of 83.4%.[7]

-

Purity is typically confirmed using high-performance liquid chromatography (HPLC).[1][6]

-

Synthesis of EOM-SalB from Salvinorin A.

Pharmacology

EOM-SalB is a potent and selective agonist for the kappa opioid receptor.[6] Its pharmacological characteristics have been evaluated through various in vitro and in vivo studies.

Receptor Binding and Potency

EOM-SalB demonstrates high affinity and potency at the KOR, surpassing its parent compound, Salvinorin A.[1]

Table 1: In Vitro Receptor Binding and Functional Activity of EOM-SalB and Comparators

| Compound | Receptor | Assay | Value | Reference |

| EOM-SalB | KOR | G-protein activation (cAMP inhibition) EC50 | 0.65 nM | [8] |

| KOR | β-arrestin recruitment EC50 | 1.6 nM | [1] | |

| Salvinorin A | KOR | Ki | 1.3 nM | [9][10] |

| KOR | G-protein activation (cAMP inhibition) EC50 | 40 nM | [8] | |

| U50,488H | KOR | Ki | 2.7 nM | [9] |

| MOM-SalB | KOR | Ki | 0.60 nM | [11] |

| KOR | G-protein activation (GTP-γ-S) EC50 | 6 nM | [8] |

G-Protein Bias

A key feature of EOM-SalB is its G-protein signaling bias.[1] The KOR, a G-protein coupled receptor (GPCR), can signal through both G-protein dependent and β-arrestin dependent pathways. The G-protein pathway is generally associated with the therapeutic effects of KOR agonists, while the β-arrestin pathway is often linked to adverse effects such as sedation and aversion.[1] EOM-SalB shows a preferential activation of the G-protein pathway over the β-arrestin pathway, with a calculated bias factor of 2.53 compared to the reference agonist U50,488.[1]

References

- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]

- 4. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound [smolecule.com]

- 7. download.uni-mainz.de [download.uni-mainz.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]

The Discovery and Development of Salvinorin B Ethoxymethyl Ether: A Potent and Biased Kappa-Opioid Receptor Agonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Salvinorin B ethoxymethyl ether (EOM-Sal B) is a semi-synthetic neoclerodane diterpene that has emerged as a promising lead compound in the development of novel therapeutics targeting the kappa-opioid receptor (KOR). Derived from Salvinorin A, a potent naturally occurring hallucinogen, EOM-Sal B exhibits a significantly improved pharmacological profile, including enhanced metabolic stability, a longer duration of action, and a desirable G-protein signaling bias. This bias is hypothesized to separate the therapeutic analgesic effects of KOR activation from the adverse effects associated with the β-arrestin pathway, such as dysphoria and sedation. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and pharmacological characterization of EOM-Sal B, including detailed experimental protocols, quantitative data, and a review of its mechanism of action.

Introduction

The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that plays a crucial role in pain perception, mood regulation, and addiction.[1] While KOR agonists have shown potential as non-addictive analgesics, their clinical development has been hampered by undesirable side effects.[2] Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective KOR agonist.[3] However, its therapeutic utility is limited by its short half-life and hallucinogenic properties.[4] This has led to the development of semi-synthetic analogs with improved pharmacokinetic and pharmacodynamic properties.

This compound (EOM-Sal B) was developed through the structural modification of Salvinorin B, a natural metabolite of Salvinorin A.[5][6] The addition of an ethoxymethyl ether group at the C-2 position of the salvinorin scaffold resulted in a compound with increased potency, metabolic stability, and a longer duration of action compared to its parent compound.[4][7] Crucially, EOM-Sal B has been identified as a G-protein biased agonist at the KOR, preferentially activating the Gαi/o signaling pathway over the β-arrestin2 recruitment pathway.[8][9] This biased agonism is a key feature that may contribute to a more favorable side-effect profile.[10]

Synthesis and Characterization

The synthesis of this compound is a semi-synthetic process starting from the naturally occurring Salvinorin A.

Experimental Protocol: Synthesis of this compound

Materials:

-

Salvinorin B

-

Ethoxymethyl chloride (EOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure: [2]

-

Dissolve Salvinorin B (0.5 mmol) in dichloromethane.

-

Add ethoxymethyl chloride (2.0 equivalents) dropwise to the solution.

-

Add N,N-Diisopropylethylamine (2.1 equivalents) as a base.

-

Add 4-Dimethylaminopyridine (0.25 equivalents) as a catalyst.

-

Stir the reaction mixture for 15 hours at room temperature.

-

Dilute the mixture with approximately 25 mL of CH2Cl2.

-

Wash the organic solution twice with 1M HCl and once with a saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using flash chromatography on silica (B1680970) gel.

Characterization:

The purity of the synthesized EOM-Sal B is typically confirmed using high-performance liquid chromatography (HPLC).[11]

Pharmacological Properties

EOM-Sal B is a potent and selective agonist of the kappa-opioid receptor with a distinct signaling profile.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of EOM-Sal B in comparison to Salvinorin A and the prototypical KOR agonist U50,488.

| Compound | Ki (nM) at KOR | Reference |

| EOM-Sal B | 3.1 ± 0.4 | [10] |

| Salvinorin A | 7.4 ± 0.7 | [10] |

| U50,488 | - | - |

| Compound | G-Protein Activation (cAMP) EC50 (nM) | G-Protein Activation Emax (%) | β-Arrestin2 Recruitment EC50 (nM) | β-Arrestin2 Recruitment Emax (%) | Bias Factor (vs. U50,488) | Reference |

| EOM-Sal B | 0.65 ± 0.17 | - | - | - | 2.53 | [8][10] |

| Salvinorin A | 40 ± 10 | - | - | - | 0.648 | [8][10] |

| U50,488 | 0.181 ± 0.060 | 99.0 ± 0.8 | 231.8 ± 36.6 | 103.8 ± 0.5 | 1 | [8] |

| Compound | Antinociception (Tail-Withdrawal) ED50 (mg/kg) | Reference |

| EOM-Sal B | 0.8336 | [10] |

| Salvinorin A | 1.433 | [10] |

| U50,488 | 5.008 | [10] |

Experimental Protocols for Pharmacological Assays

This competitive immunoassay measures the inhibition of forskolin-induced cAMP accumulation to assess G-protein signaling.

Procedure: [8]

-

Seed cells expressing the kappa-opioid receptor in a suitable microplate.

-

Prepare serial dilutions of the test compounds (EOM-Sal B, Salvinorin A, U50,488).

-

Add the test compounds to the cells and incubate.

-

Stimulate the cells with forskolin (B1673556) to induce cAMP production.

-

Lyse the cells and add the HitHunter™ detection reagents (cAMP antibody and enzyme donor-labeled cAMP).

-

Add the enzyme acceptor reagent and incubate to allow for enzyme fragment complementation.

-

Measure the chemiluminescent signal, which is inversely proportional to the intracellular cAMP concentration.

-

Analyze the data using non-linear regression to determine EC50 and Emax values.

This enzyme fragment complementation assay measures the recruitment of β-arrestin2 to the activated KOR.

-

Use cells co-expressing the KOR fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor tag.

-

Plate the cells in a microplate.

-

Treat the cells with various doses of the test compounds.

-

Incubate for 30 minutes at 37°C.

-

Add the PathHunter™ detection kit reagents.

-

Quantify the luminescence generated using a plate reader. The signal is directly proportional to the extent of β-arrestin2 recruitment.

-

Normalize the data to a reference compound (e.g., U50,488) and analyze using non-linear regression.

This radioligand binding assay directly measures the activation of G-proteins upon receptor agonism.

General Procedure: [12]

-

Prepare cell membranes from cells expressing the KOR.

-

Incubate the membranes with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

-

The agonist-activated receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separate the bound and free radioligand by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

-

Determine the EC50 and Emax values from the concentration-response curves.

This behavioral assay assesses the analgesic effects of a compound in rodents.

General Procedure:

-

Acclimatize the animals (e.g., mice) to the testing environment.

-

Administer the test compound (e.g., EOM-Sal B) via the desired route (e.g., intraperitoneally).

-

At a predetermined time after drug administration, place the animal on a heated surface (e.g., 55°C).

-

Measure the latency to a nociceptive response (e.g., paw licking, jumping).

-

A longer latency period compared to vehicle-treated animals indicates an analgesic effect.

Mechanism of Action and Signaling Pathways

EOM-Sal B exerts its effects through the activation of the kappa-opioid receptor. The binding of EOM-Sal B to the KOR initiates intracellular signaling cascades.

G-Protein Coupled Signaling

The canonical signaling pathway for KOR involves coupling to the inhibitory G-protein, Gαi/o.[13] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] This pathway is believed to be responsible for the analgesic and other therapeutic effects of KOR agonists.[10] EOM-Sal B is a potent activator of this pathway.

β-Arrestin Recruitment and Biased Agonism

In addition to G-protein coupling, GPCRs can also signal through the recruitment of β-arrestin proteins.[14] For the KOR, β-arrestin2 recruitment has been linked to the development of tolerance and the manifestation of adverse effects such as dysphoria and sedation.[10]

EOM-Sal B has been shown to be a G-protein biased agonist, meaning it activates the Gαi/o pathway more effectively than it recruits β-arrestin2.[8] This signaling bias is a key characteristic that distinguishes EOM-Sal B from other KOR agonists and is a primary driver for its investigation as a therapeutic candidate with a potentially improved side-effect profile.

Therapeutic Potential

The unique pharmacological profile of EOM-Sal B makes it a compelling candidate for the development of novel therapeutics for a range of conditions.

-

Pain Management: Its potent analgesic effects, coupled with a reduced potential for aversive side effects, make it a promising alternative to traditional opioids for the treatment of chronic pain.[10]

-

Substance Abuse Disorders: KOR agonists have been shown to attenuate the rewarding effects of drugs of abuse. EOM-Sal B's long duration of action and favorable side-effect profile could make it a valuable tool in addiction therapy.[15]

-

Neurological Disorders: Preclinical studies have demonstrated the potential of EOM-Sal B in promoting remyelination in models of multiple sclerosis, suggesting a neuroprotective role.[7][8]

Conclusion

This compound represents a significant advancement in the field of kappa-opioid receptor pharmacology. Through targeted semi-synthetic modification, a compound with enhanced metabolic stability, prolonged duration of action, and a desirable G-protein signaling bias has been developed. The comprehensive pharmacological data and detailed experimental protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of EOM-Sal B and other biased KOR agonists. Further investigation into the clinical efficacy and safety of EOM-Sal B is warranted to fully realize its potential as a novel therapeutic agent.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The discriminative effects of the κ-opioid hallucinogen salvinorin A in nonhuman primates: dissociation from classic hallucinogen effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 12. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 13. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Salvinorin B Ethoxymethyl Ether for the Kappa-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Salvinorin B ethoxymethyl ether (EOM-SalB) for the kappa-opioid receptor (KOR). EOM-SalB, a semi-synthetic analog of the naturally occurring Salvinorin A, has garnered significant interest due to its enhanced metabolic stability and potent, selective agonist activity at the KOR.[1] This document details its binding affinity, the experimental protocols for its determination, and the associated signaling pathways.

Core Data Presentation: Binding Affinity of EOM-SalB for KOR

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. For EOM-SalB, this is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value signifies a higher binding affinity.

| Compound | Receptor | Cell Line | Radioligand | Kᵢ (nM) | Reference |

| This compound (EOM-SalB) | Human Kappa-Opioid Receptor (hKOR) | CHO | [³H]diprenorphine or [³H]U69,593 | 0.28 ± 0.22 to 3.13 ± 0.40 | [1] |

Note: The range of Kᵢ values reflects variations in experimental conditions and radioligands used across different studies.

Experimental Protocols: Determination of In Vitro Binding Affinity

The binding affinity of EOM-SalB for the KOR is determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (EOM-SalB) to displace a radiolabeled ligand that is known to bind to the receptor.

Preparation of Cell Membranes

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human kappa-opioid receptor (hKOR) are cultured under standard conditions.

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes. The resulting pellet is washed and resuspended in a suitable buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

Radioligand Binding Assay

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine or [³H]U69,593), and varying concentrations of the unlabeled test compound (EOM-SalB).

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis

-

Competition Binding Curves: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the competing unlabeled ligand (EOM-SalB).

-

IC₅₀ Determination: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the competition curve.

-

Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathways of KOR Activation

The kappa-opioid receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist like EOM-SalB, it initiates downstream signaling cascades primarily through two pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. EOM-SalB has been identified as a G-protein biased agonist, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway.[1][2]

Caption: KOR Signaling Pathways Activated by EOM-SalB.

Experimental Workflow for In Vitro Binding Affinity Assay

The following diagram outlines the key steps in determining the in vitro binding affinity of a compound for a GPCR.

Caption: Experimental Workflow for Radioligand Binding Assay.

References

- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]

The G-Protein Bias of Salvinorin B Ethoxymethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin B ethoxymethyl ether (EOM-SalB), a semi-synthetic analog of the potent naturally occurring kappa-opioid receptor (KOR) agonist Salvinorin A, has garnered significant interest within the scientific community.[1] Its unique pharmacological profile, characterized by a pronounced G-protein bias, suggests a potential for therapeutic applications with a reduced side-effect profile compared to unbiased KOR agonists.[1][2] This technical guide provides an in-depth analysis of the G-protein bias of EOM-SalB, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway is predominantly associated with the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin pathway is often linked to adverse effects like dysphoria and sedation.[3] Ligands that preferentially activate one pathway over the other are termed "biased agonists." EOM-SalB has been identified as a G-protein biased agonist, showing greater potency and/or efficacy for G-protein activation relative to β-arrestin recruitment.[1]

Quantitative Analysis of G-Protein Bias

The G-protein bias of EOM-SalB has been quantified by comparing its activity in assays measuring G-protein signaling (cAMP inhibition) and β-arrestin recruitment. The data presented below is summarized from studies utilizing the HitHunter™ cAMP assay and the PathHunter® β-arrestin recruitment assay. The reference agonist used for comparison is U50,488, a well-characterized, relatively unbiased KOR agonist.

| Compound | G-Protein Signaling (cAMP Inhibition) | β-Arrestin Recruitment | Bias Factor* |

| EC50 (nM) | Emax (%) | EC50 (nM) | |

| EOM-SalB | 0.02 ± 0.005 | 100 | 0.16 ± 0.04 |

| Salvinorin A | 0.03 ± 0.004 | 100 | 0.03 ± 0.007 |

| U50,488 | 0.80 ± 0.40 | 100 | 0.90 ± 0.20 |

*Bias factor was calculated relative to U50,488. A bias factor > 1 indicates a G-protein bias, while a factor < 1 suggests a β-arrestin bias.[1]

These data clearly demonstrate that EOM-SalB is more potent at activating the G-protein signaling pathway compared to the β-arrestin recruitment pathway, resulting in a G-protein bias factor of 2.53 relative to U50,488.[1] In contrast, the parent compound, Salvinorin A, exhibits a slight bias towards the β-arrestin pathway.[1]

Experimental Protocols

The determination of G-protein bias for EOM-SalB relies on robust and specific in vitro assays. The following sections detail the methodologies for the key experiments cited.

G-Protein Signaling: HitHunter™ cAMP Assay

This assay quantifies the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production following KOR activation. Since KOR couples to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Principle: The HitHunter™ cAMP assay is a competitive immunoassay. Free cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. A low level of cellular cAMP results in a high signal, and vice versa.

Protocol:

-

Cell Culture and Plating: CHO-K1 cells stably expressing the human kappa-opioid receptor are cultured in appropriate media and seeded into 96-well or 384-well assay plates.

-

Compound Treatment: Cells are treated with varying concentrations of EOM-SalB, a reference agonist (e.g., U50,488), or vehicle control.

-

Forskolin Stimulation: To induce cAMP production, cells are stimulated with forskolin, an activator of adenylyl cyclase.

-

Cell Lysis and Antibody Incubation: Cells are lysed, and the lysate is incubated with an anti-cAMP antibody and a labeled cAMP tracer.

-

Signal Detection: The chemiluminescent signal is measured using a luminometer. The signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: The data are normalized to the forskolin-only control and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values for cAMP inhibition.

β-Arrestin Recruitment: PathHunter® β-Arrestin Assay

This assay measures the recruitment of β-arrestin to the activated KOR, a key step in the β-arrestin signaling pathway.

Principle: The PathHunter® assay is based on enzyme fragment complementation. The KOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Protocol:

-

Cell Culture and Plating: U2OS cells co-expressing the human KOR tagged with ProLink™ and a β-arrestin-Enzyme Acceptor fusion protein are cultured and plated in assay plates.

-

Compound Treatment: Cells are treated with a range of concentrations of EOM-SalB, a reference agonist, or vehicle.

-

Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: A substrate solution is added, and the resulting chemiluminescent signal is read on a luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: The data are normalized to the maximum response of a reference agonist and fitted to a dose-response curve to calculate the EC50 and Emax for β-arrestin recruitment.

Signaling Pathways and Experimental Visualization

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows.

Conclusion

The available data strongly support the classification of this compound as a G-protein biased agonist of the kappa-opioid receptor.[1] This characteristic, quantified through in vitro assays, suggests that EOM-SalB may offer a more favorable therapeutic window compared to unbiased KOR agonists by preferentially activating the signaling pathway associated with therapeutic effects while minimizing the engagement of the pathway linked to adverse effects.[1] The detailed experimental protocols and visual aids provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel KOR-targeted therapeutics. Further investigation into the in vivo consequences of this G-protein bias is warranted to fully realize the therapeutic potential of EOM-SalB.

References

In-Depth Technical Guide: Metabolic Stability and Half-Life of Salvinorin B Ethoxymethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin B ethoxymethyl ether (EOM-SalB), a semi-synthetic analog of the potent, naturally occurring kappa-opioid receptor (KOR) agonist Salvinorin A, has garnered significant interest within the scientific community. Its unique pharmacological profile, characterized by increased potency and a longer duration of action, is intrinsically linked to its enhanced metabolic stability. This technical guide provides a comprehensive overview of the metabolic stability and half-life of EOM-SalB, presenting available quantitative data, detailed experimental protocols, and conceptual diagrams to elucidate the underlying principles for drug development professionals. The primary mechanism for its increased stability is the substitution of the readily hydrolyzable C-2 acetate (B1210297) group of Salvinorin A with a stable ethoxymethyl ether linkage, which confers resistance to esterase-mediated metabolism.

Introduction

Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective KOR agonist. However, its therapeutic potential is limited by a short in vivo half-life, largely due to the rapid hydrolysis of its C-2 acetate group by serum esterases to the inactive metabolite, Salvinorin B. To overcome this limitation, synthetic analogs have been developed, among which this compound has emerged as a promising candidate. EOM-SalB demonstrates significantly improved metabolic stability, leading to a prolonged duration of action in vivo, reportedly lasting 2-3 hours compared to less than 30 minutes for Salvinorin A.[1][2] This enhanced stability is attributed to the ether bond at the C-2 position, which is not susceptible to hydrolysis by esterases.[3][4]

Quantitative Data on Metabolic Stability

The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its in vivo half-life and oral bioavailability. In vitro microsomal stability assays are a standard method for assessing this parameter.

In Vitro Metabolic Stability in Rat Liver Microsomes

An in vitro study utilizing rat liver microsomes provides the most direct quantitative assessment of the metabolic stability of EOM-SalB. The data from this study is summarized in the table below.

| Compound | Incubation Time (min) | Condition | Mean Percent Remaining (%) |

| This compound (EOM-SalB) | 150 | With NADPH | ~95% |

| 150 | Without NADPH | ~98% |

Data adapted from a study by Ewald et al., which investigated the metabolic stability of EOM-SalB in rat liver microsomes.[5]